molecular formula C21H31NO6 B4042054 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid

1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid

Cat. No.: B4042054
M. Wt: 393.5 g/mol
InChI Key: SHQHMKDVQCIWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methoxy group and a prop-2-enylphenoxy group, making it a unique structure for research and industrial purposes.

Scientific Research Applications

1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenoxy intermediate: This involves the reaction of 2-methoxy-4-prop-2-enylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Piperidine ring formation: The phenoxy intermediate is then reacted with a suitable piperidine derivative under controlled conditions to form the desired piperidine ring.

    Oxalic acid addition: Finally, the compound is treated with oxalic acid to form the oxalate salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy and prop-2-enyl groups can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenoxy and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(prop-2-en-1-yl)phenol: Shares the methoxy and prop-2-enyl groups but lacks the piperidine ring.

  • **(E)-2-(2-Methoxy-4-

Properties

IUPAC Name

1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2.C2H2O4/c1-5-6-17-7-8-18(19(12-17)21-4)22-10-9-20-13-15(2)11-16(3)14-20;3-1(4)2(5)6/h5,7-8,12,15-16H,1,6,9-11,13-14H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQHMKDVQCIWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=C(C=C(C=C2)CC=C)OC)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid

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